

Chemical and physical properties of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Cat. No.: B137709

[Get Quote](#)

An In-Depth Technical Guide to 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-(2-Amino-5-chlorophenyl)-1-phenylethanol**, a molecule of interest in pharmaceutical and chemical research. This document collates available data on its structural and physicochemical characteristics. Due to the limited publicly available experimental data, this guide also highlights areas where further empirical investigation is required.

Chemical Identity and Structure

1-(2-Amino-5-chlorophenyl)-1-phenylethanol is a tertiary alcohol containing a substituted aniline ring and a phenyl group. Its structure suggests potential for diverse chemical reactivity and biological activity.

Table 1: Chemical Identifiers

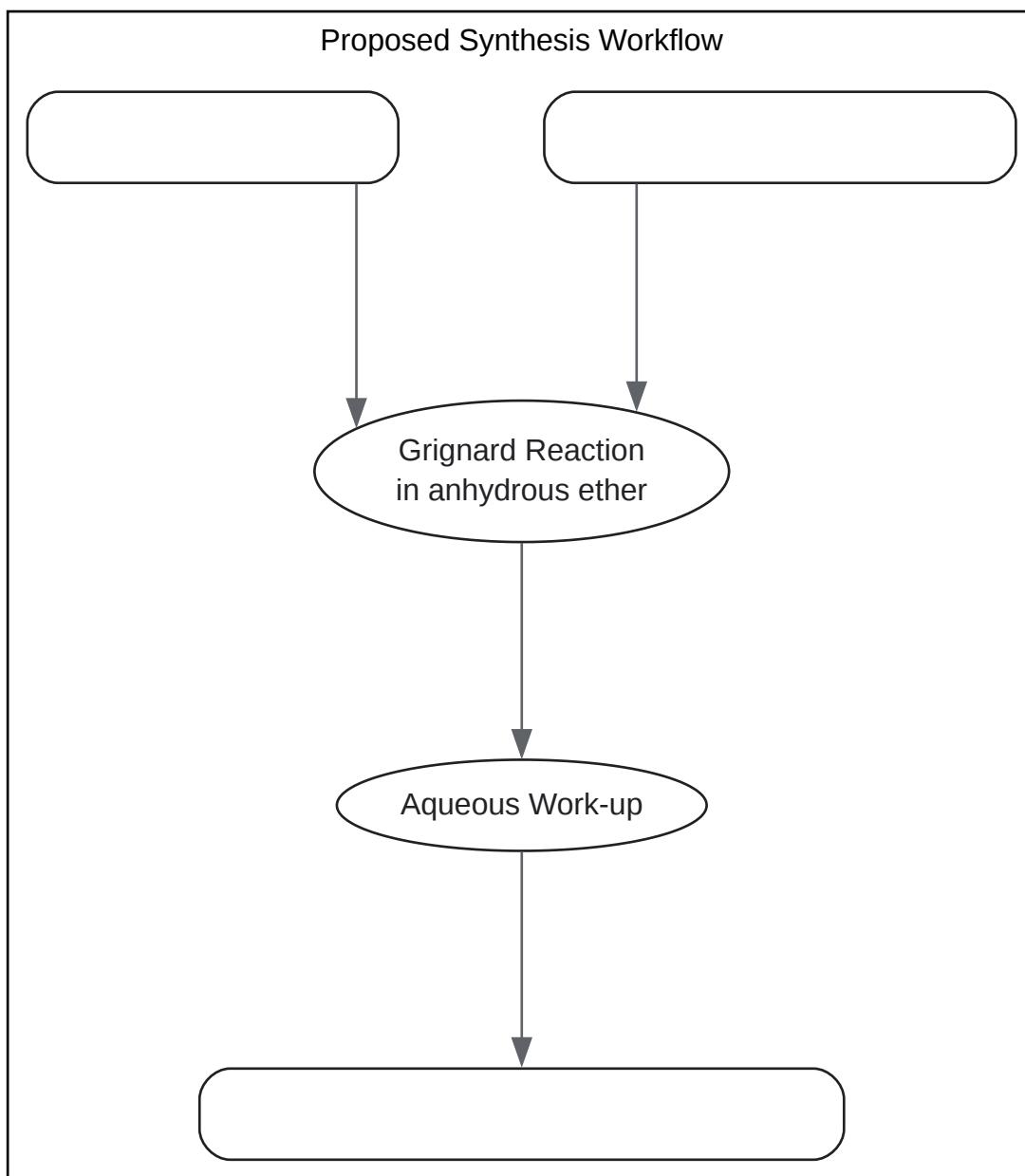
Identifier	Value	Source
IUPAC Name	1-(2-amino-5-chlorophenyl)-1-phenylethanol	[1]
CAS Number	3158-98-3	[1]
Molecular Formula	C ₁₄ H ₁₄ CINO	[1]
Molecular Weight	247.72 g/mol	[1]
InChI	InChI=1S/C14H14CINO/c1-14(17,10-5-3-2-4-6-10)12-9-11(15)7-8-13(12)16/h2-9,17H,16H2,1H3	[1]
InChIKey	SIGGISMALGOPAO-UHFFFAOYSA-N	[1]
SMILES	CC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)O	[1]
Synonyms	1-(5-Chloro-2-aminophenyl)-1-phenylethanol, 2-Amino-5-chloro-alpha-methylbenzhydryl alcohol	[1] [2]

Physicochemical Properties

Detailed experimental data on the physical properties of **1-(2-Amino-5-chlorophenyl)-1-phenylethanol** are not extensively reported in publicly accessible literature. The available information is summarized below.

Table 2: Physical and Chemical Properties

Property	Value	Source
Appearance	Off-White Solid	
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	46.3 Å ²	[1]
Heavy Atom Count	17	[1]
Complexity	255	[1]


Note: The Hydrogen Bond Donor and Acceptor Counts, Rotatable Bond Count, Topological Polar Surface Area, Heavy Atom Count, and Complexity are computed properties from PubChem.[\[1\]](#) Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is highly recommended for a complete physicochemical profile.

Experimental Protocols

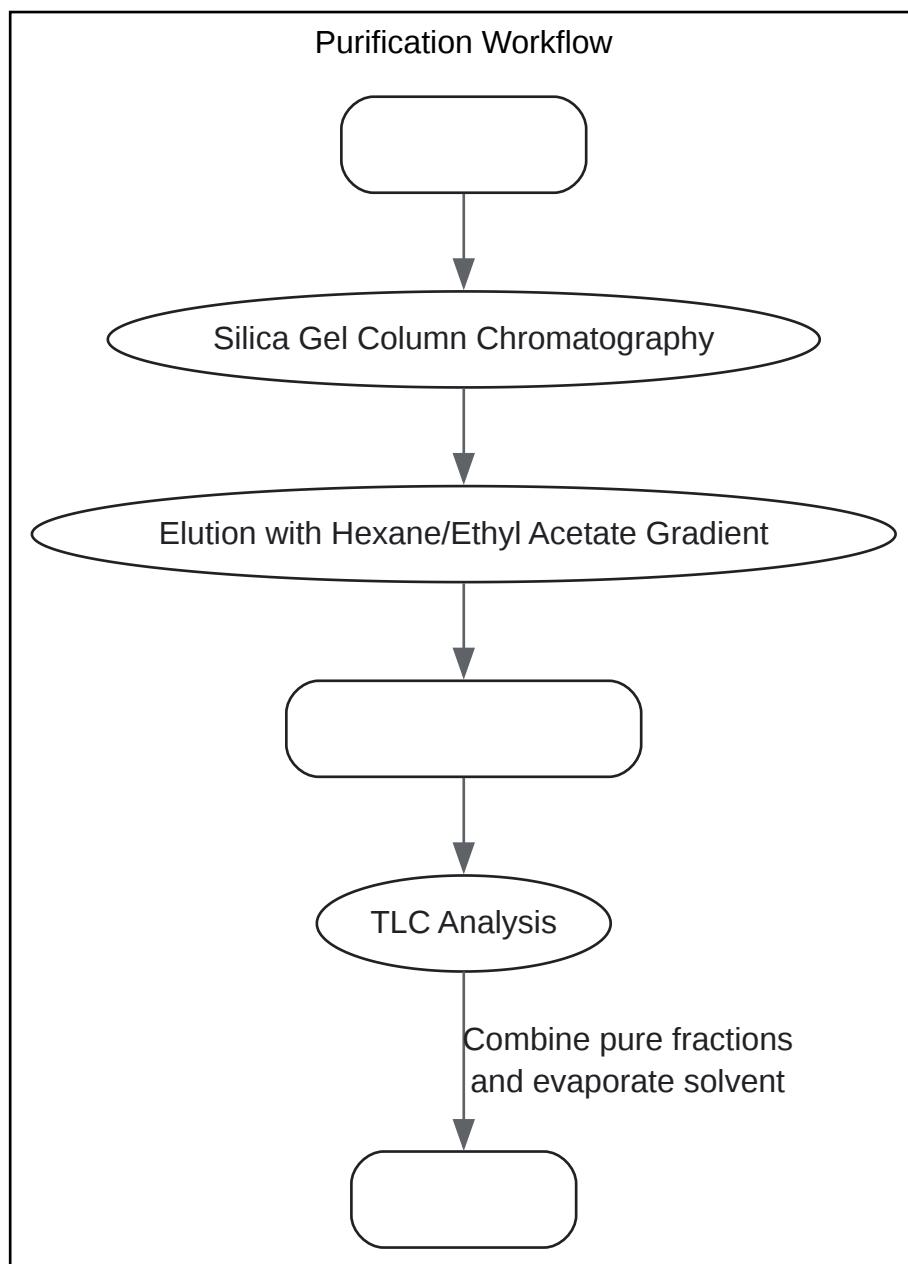
Specific, validated experimental protocols for the synthesis, purification, and analysis of **1-(2-Amino-5-chlorophenyl)-1-phenylethanol** are not readily available in the surveyed literature. However, general synthetic strategies for analogous compounds can provide a foundational approach.

Synthesis

A potential synthetic route could involve the Grignard reaction. This would likely entail the reaction of a phenylmagnesium halide with 2-amino-5-chlorobenzophenone.

[Click to download full resolution via product page](#)

Caption: Proposed Grignard reaction for synthesis.


Methodology:

- Preparation of Grignard Reagent: Phenylmagnesium halide would be prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

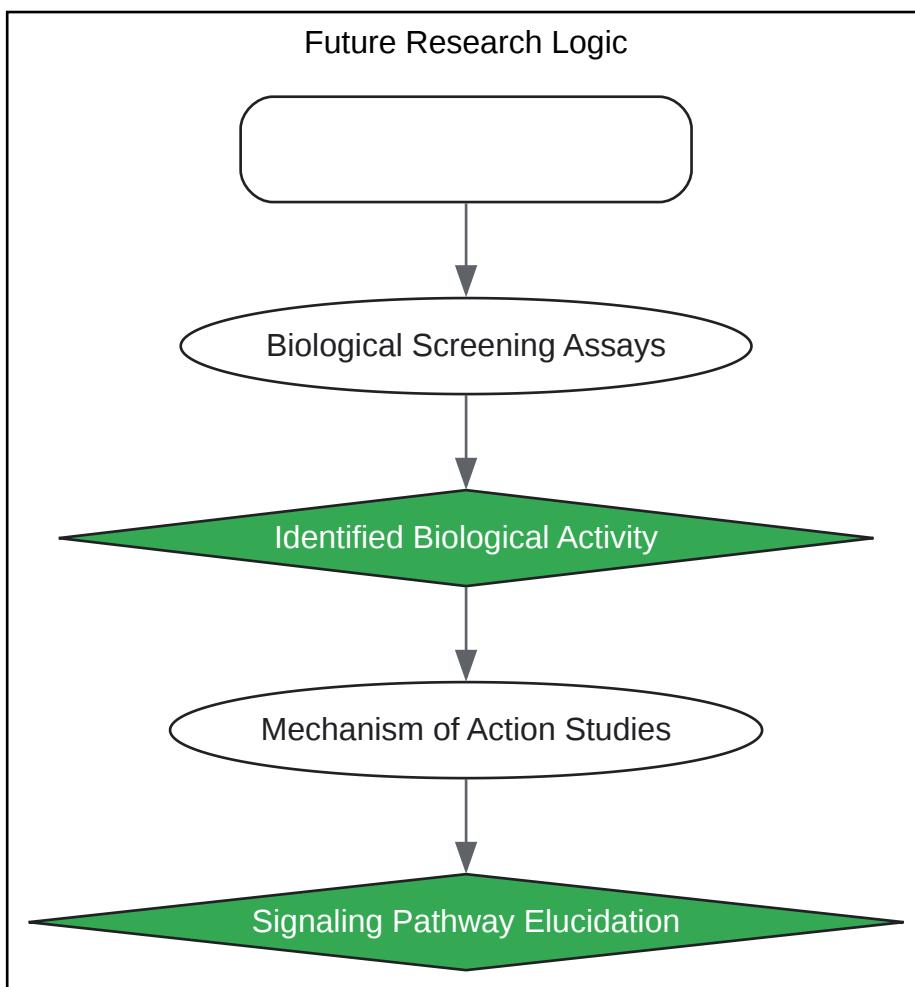
- Grignard Reaction: A solution of 2-amino-5-chlorobenzophenone in anhydrous diethyl ether would be added dropwise to the Grignard reagent at a controlled temperature, typically 0 °C.
- Work-up: The reaction mixture would then be quenched with a saturated aqueous solution of ammonium chloride.
- Extraction: The aqueous layer would be extracted with an organic solvent such as ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification

The crude product obtained from the synthesis would likely require purification. A standard approach would be column chromatography.

[Click to download full resolution via product page](#)

Caption: General purification workflow.


Methodology:

- Column Preparation: A glass column would be packed with silica gel using a slurry method with a non-polar solvent like hexane.

- Loading: The crude product would be dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel, then loaded onto the column.
- Elution: The column would be eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
- Fraction Collection and Analysis: Fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
- Isolation: The pure fractions would be combined and the solvent removed under reduced pressure to yield the purified **1-(2-Amino-5-chlorophenyl)-1-phenylethanol**.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways of **1-(2-Amino-5-chlorophenyl)-1-phenylethanol**. The structural similarity to other pharmacologically active amino alcohols suggests that this compound could be a candidate for screening in various biological assays.

[Click to download full resolution via product page](#)

Caption: Logical flow for future biological investigation.

Conclusion and Future Directions

1-(2-Amino-5-chlorophenyl)-1-phenylethanol is a compound with a well-defined chemical structure but limited experimentally determined physicochemical and biological data. The information presented in this guide serves as a starting point for researchers. Future work should focus on:

- Experimental determination of physical properties: Melting point, boiling point, and solubility in various aqueous and organic solvents.
- Development and optimization of synthetic and purification protocols.

- Comprehensive spectroscopic characterization: Including ^1H NMR, ^{13}C NMR, IR, and mass spectrometry to confirm its structure and purity.
- Exploration of its biological activities: Through a broad range of in vitro and in vivo screening assays to identify potential therapeutic applications.

This foundational work will be crucial for unlocking the full potential of **1-(2-Amino-5-chlorophenyl)-1-phenylethanol** in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Amino-5-chlorophenyl)-1-phenylethanol | C14H14CINO | CID 102944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- To cite this document: BenchChem. [Chemical and physical properties of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137709#chemical-and-physical-properties-of-1-(2-amino-5-chlorophenyl)-1-phenylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com